1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one
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Overview
Description
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, leading to the formation of stable 1H-indazoles .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one has been explored for various scientific research applications, including:
Industry: Its unique structural features make it useful in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing it from degrading elastin and other substrates . In the context of SARS-CoV-2 Mpro inhibition, the compound interacts with the protease’s active site, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one can be compared with other indazole derivatives such as:
1,5,6,7-Tetrahydro-4H-indazol-4-one: This compound shares a similar core structure but differs in its functional groups, leading to distinct biological activities.
2-Phenylindazole: Another indazole derivative with different substituents, which may exhibit varying pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H12N2O/c1-2-9(13)10-7-5-3-4-6-8(7)11-12-10/h2H,1,3-6H2,(H,11,12) |
InChI Key |
ICNZXRGXZKBGIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NNC2=C1CCCC2 |
Origin of Product |
United States |
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